molecular formula C14H11BrN2O2 B603452 2-bromo-N'-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide CAS No. 305858-55-3

2-bromo-N'-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide

Cat. No. B603452
M. Wt: 319.15g/mol
InChI Key: GPKPWDYKRVUHHF-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-bromo-N’-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide” is a type of Schiff base . Schiff bases are a class of organic compounds that have been widely studied in coordination chemistry . They are known for their diverse structures and potential applications .

Scientific Research Applications

DNA Binding and Cellular Staining

One of the primary research applications of compounds related to 2-bromo-N'-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide is their use in binding to DNA, particularly in the minor groove of double-stranded DNA. Compounds like Hoechst 33258, which share structural similarities with 2-bromo-N'-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide, are known for their strong affinity to AT-rich sequences in the DNA minor groove. This property makes them valuable as fluorescent DNA stains, allowing for the visualization of DNA and chromosomes in cell biology research. These compounds facilitate studies on chromosome structure, nuclear DNA content analysis via flow cytometry, and the investigation of plant chromosomes. Their application extends to the analysis of nuclear DNA values in plant cell biology, providing a tool for genetic studies and the understanding of cell cycle regulation (Issar & Kakkar, 2013).

Synthetic Chemistry and Medicinal Applications

In synthetic chemistry, compounds structurally related to 2-bromo-N'-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide serve as key intermediates and precursors for the synthesis of various pharmacologically active molecules. Their versatility in chemical reactions makes them foundational in the development of new drugs and the study of organic synthesis mechanisms. Research into these compounds' synthesis, such as the practical synthesis of 2-Fluoro-4-bromobiphenyl, highlights their importance in medicinal chemistry and pharmaceutical development. These synthetic routes provide a basis for the large-scale production of anti-inflammatory and analgesic materials, showcasing the compound's role in the development of therapeutic agents (Qiu et al., 2009).

Role in Drug Design and Molecular Recognition

The structural features of 2-bromo-N'-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide and its analogs make them excellent models for drug design, particularly in understanding the molecular basis for DNA sequence recognition and binding. This knowledge is crucial for the development of novel therapeutics that target specific DNA sequences or structures within the cell. Furthermore, these compounds' ability to interact with DNA provides insights into designing drugs with enhanced specificity and reduced side effects, contributing to the rational design of new drugs for various diseases (Issar & Kakkar, 2013).

properties

IUPAC Name

2-bromo-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O2/c15-12-7-3-2-6-11(12)14(19)17-16-9-10-5-1-4-8-13(10)18/h1-9,18H,(H,17,19)/b16-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKPWDYKRVUHHF-CXUHLZMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC=C2Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N'-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide

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